molecular formula C15H13FIN3O B5512439 N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No. B5512439
M. Wt: 397.19 g/mol
InChI Key: ZZKFEZMGEANAAE-DJKKODMXSA-N
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Description

Synthesis Analysis

The synthesis of N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide and similar compounds often involves the reaction of specific aldehydes with acetohydrazide derivatives. For example, a related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized by a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, demonstrating the typical approach for synthesizing such hydrazones through condensation reactions (Yathirajan et al., 2007).

Molecular Structure Analysis

The crystal structure of related compounds reveals insights into the molecular configuration, showcasing monoclinic systems, space groups, and unit cell dimensions that are crucial for understanding the spatial arrangement of atoms within the compound. For instance, specific hydrazone compounds crystallize in the monoclinic space group P2(1)/n, with detailed dimensions and angles providing a deep understanding of their structural framework, which is vital for the molecular structure analysis of this compound (G. Sheng et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide and related compounds have been synthesized and structurally analyzed in various studies. For instance, Li Wei-hua et al. (2006) synthesized a closely related compound and confirmed its structure through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction, highlighting the importance of these techniques in understanding the molecular structure and properties of such compounds (Li Wei-hua, Zhang Shu-fang, Hou Baorong, & Yuan Zhi-gang, 2006).

Spectrochemical Analysis

Jemini Jose et al. (2018) conducted spectrochemical studies on acylhydrazone derivatives closely related to this compound, demonstrating their potential as fluoride sensors. This research highlights the application of such compounds in the development of sensors and probes for specific ions (Jemini Jose, A. Sreekanth, A. John, S. M. Basheer, & P. B. Sreeja, 2018).

Potential Therapeutic Applications

Research by Maha M. A. Khalifa and Nayira Abdelbaky (2008) on related compounds showed potential therapeutic applications, particularly in anti-inflammatory and analgesic activities. Their study demonstrated the significance of such compounds in medicinal chemistry, especially in the development of new pharmaceutical agents (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Crystallography and Molecular Interactions

R. Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative similar to this compound. Their study involved crystallography and analysis of intermolecular interactions, which are crucial for understanding the behavior of such compounds in various biological and chemical environments (R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014).

Anticancer Potential

Derya Osmaniye et al. (2018) investigated the anticancer activity of new benzothiazole acylhydrazones, showing the potential of compounds structurally similar to this compound in oncology research (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, & Z. Kaplancıklı, 2018).

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FIN3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFEZMGEANAAE-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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